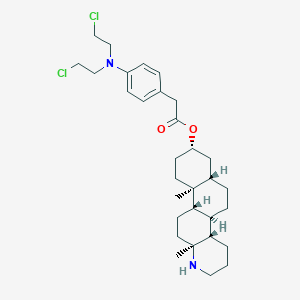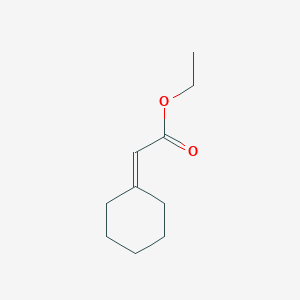
Ethyl cyclohexylideneacetate
概要
説明
Ethyl cyclohexylideneacetate, also known as Ethyl 2-cyclohexylideneacetate, is a chemical compound with the CAS Number: 1552-92-7 . It has a molecular weight of 168.24 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of Ethyl cyclohexylideneacetate is C10H16O2 . The InChI code for this compound is 1S/C10H16O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h8H,2-7H2,1H3 .Physical And Chemical Properties Analysis
Ethyl cyclohexylideneacetate is a liquid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 235.9±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 49.6±0.3 cm3, and a molar volume of 160.2±3.0 cm3 .科学的研究の応用
- Its unique properties make it suitable for various drug classes, including antiviral, antibacterial, and anticancer compounds .
Pharmaceutical Intermediates
Simulation and Visualization
Safety and Hazards
作用機序
Target of Action
Ethyl 2-cyclohexylideneacetate is a chemical compound used as a pharmaceutical intermediate
Mode of Action
It’s known that it’s used as an intermediate in pharmaceutical synthesis
Biochemical Pathways
As an intermediate in pharmaceutical synthesis
Pharmacokinetics
Its solubility in dichloromethane and ethyl acetate suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
As a pharmaceutical intermediate
Action Environment
The action of ethyl 2-cyclohexylideneacetate can be influenced by various environmental factors. For instance, its stability may be affected by temperature and humidity, as it should be stored in a cool, dry, and well-ventilated place . The efficacy of its action as a pharmaceutical intermediate may also be influenced by the conditions of the chemical reactions in which it’s involved.
特性
IUPAC Name |
ethyl 2-cyclohexylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWDXHYYYNGYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165856 | |
| Record name | Ethyl cyclohexylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1552-92-7 | |
| Record name | Acetic acid, 2-cyclohexylidene-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1552-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cyclohexylideneacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl cyclohexylideneacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl cyclohexylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl cyclohexylideneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL CYCLOHEXYLIDENEACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEJ212C272 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes ethyl cyclohexylideneacetate a valuable starting material in organic synthesis?
A: Ethyl cyclohexylideneacetate is a versatile building block due to its reactive α,β-unsaturated ester functionality. This structure allows it to participate in various chemical reactions, including Michael additions and nucleophilic attacks, leading to the formation of more complex molecules. [, ] For instance, it reacts with amines via Michael addition to create valuable precursors for diamines like 2-(1-aminocycloalkan-1-yl)ethylamines. []
Q2: Are there alternative reagents to boron trifluoride etherate in reactions involving ethyl cyclohexylideneacetate? What are the advantages?
A: Yes, sodium benzylmercaptide has been successfully used as an alternative catalyst. [, ] This substitution offers a significant advantage: a four-fold increase in the overall yield of β-(S-benzylmercapto)-β,β-cyclopentamethylenepropionic acid from ethyl cyclohexylideneacetate and benzyl mercaptan. [, ] This improvement underscores the impact of catalyst choice on reaction efficiency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Oxybis[p-(phenylsulfonylaniline)]](/img/structure/B131118.png)
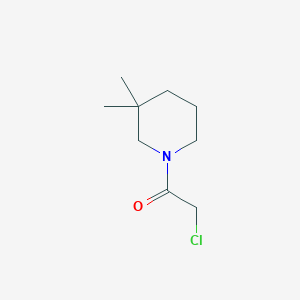

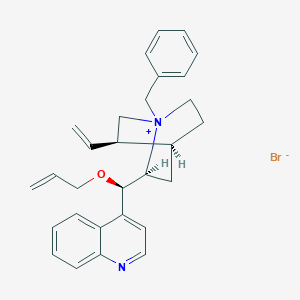

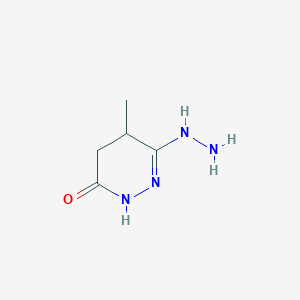
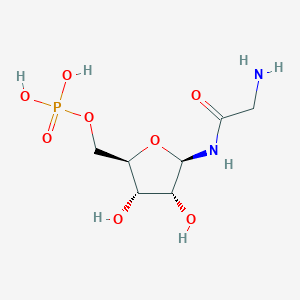
![(1R,22R,25S,28R,31S,42R)-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-22-[[(2R)-3-(4-hydroxyphenyl)-2-(2-phenylethylcarbamoylamino)propanoyl]amino]-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B131144.png)
![2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine](/img/structure/B131147.png)
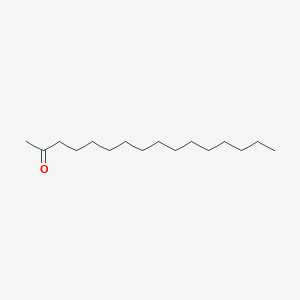
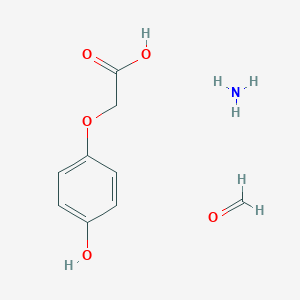
![[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid](/img/structure/B131153.png)

